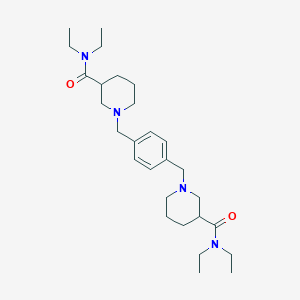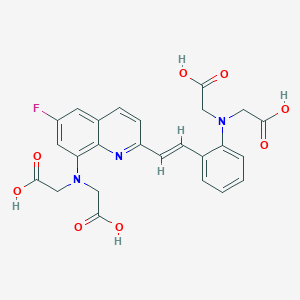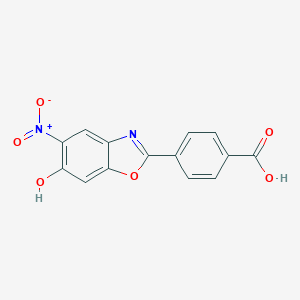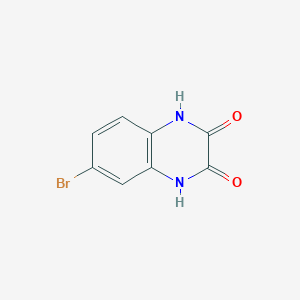
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘Alpha,alpha’-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, commonly known as ABDP, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is used to detect various biological molecules and ions. ABDP is a highly sensitive and specific probe that has found applications in a wide range of fields, including biochemistry, pharmacology, and medical research.
Mechanism of Action
ABDP works by binding to specific biological molecules and ions, causing a change in its fluorescence properties. The binding of ABDP to its target molecule or ion causes a shift in the wavelength of light that is emitted when ABDP is excited by a light source. This change in fluorescence can be used to detect the presence of the target molecule or ion in a sample.
Biochemical and Physiological Effects:
ABDP has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic probe that does not interfere with normal cellular processes. However, the use of ABDP may cause some alteration in the biological activity of the target molecule or ion due to steric hindrance or electrostatic interactions.
Advantages and Limitations for Lab Experiments
The use of ABDP as a fluorescent probe has several advantages for lab experiments. It is a highly sensitive and specific probe that can detect low concentrations of target molecules and ions. ABDP is also easy to use and can be incorporated into a wide range of experimental setups. However, the limitations of ABDP include its cost and the need for specialized equipment to detect its fluorescence. In addition, ABDP may not be suitable for use in certain experimental setups due to its size and charge.
Future Directions
There are several future directions for the use of ABDP in scientific research. One potential application is the development of new probes that can detect specific biological molecules and ions with higher sensitivity and specificity. Another future direction is the use of ABDP in the development of new drugs and therapies that target specific biological molecules and ions. Finally, the use of ABDP in the study of cellular signaling pathways and disease mechanisms may lead to new insights into the underlying biology of various diseases.
Synthesis Methods
The synthesis of ABDP involves the reaction of 4,4'-xylylene diisocyanate with N,N-diethyl-1,3-propanediamine to form the intermediate 4,4'-xylylenebis(N,N-diethylcarbamate). This intermediate is then reacted with piperidine to form the final product, ABDP. The synthesis of ABDP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Scientific Research Applications
ABDP is widely used in scientific research as a fluorescent probe to detect various biological molecules and ions. It has found applications in the study of ion channels, G protein-coupled receptors, and enzymes. ABDP is also used to detect calcium ions in cells and tissues, which is important for understanding cellular signaling pathways. In addition, ABDP has been used to study the interaction between drugs and their target molecules.
properties
CAS RN |
10059-97-9 |
|---|---|
Product Name |
alpha,alpha'-Bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene |
Molecular Formula |
C28H46N4O2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1-[[4-[[3-(diethylcarbamoyl)piperidin-1-yl]methyl]phenyl]methyl]-N,N-diethylpiperidine-3-carboxamide |
InChI |
InChI=1S/C28H46N4O2/c1-5-31(6-2)27(33)25-11-9-17-29(21-25)19-23-13-15-24(16-14-23)20-30-18-10-12-26(22-30)28(34)32(7-3)8-4/h13-16,25-26H,5-12,17-22H2,1-4H3 |
InChI Key |
UYTJVLIRSXKFPI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)CN3CCCC(C3)C(=O)N(CC)CC |
Related CAS |
2128-88-3 (di-hydrobromide) |
synonyms |
A-1 nipecotamide A-1C nipecotamide alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene alpha, alpha'-bis(3-(N,N-diethylcarbamoyl)piperidino)-4-xylene, dihydrobromide alpha-alpha'-bis(3-(N-N-diethylcarbamoyl)piperidino)-p-xylene BDCPX GT-12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)






![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)
